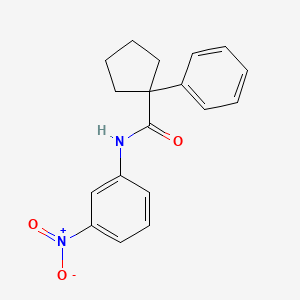

N-(3-Nitrophenyl)(phenylcyclopentyl)formamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

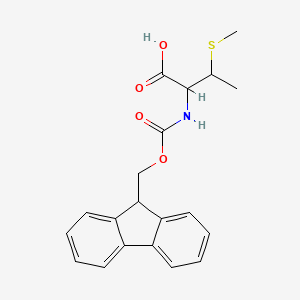

“N-(3-Nitrophenyl)(phenylcyclopentyl)formamide” is a chemical compound with the molecular formula C18H18N2O3 and a molecular weight of 310.353 . It is available for purchase from various chemical suppliers .

Molecular Structure Analysis

The molecular structure of “this compound” is defined by its molecular formula, C18H18N2O3 . Unfortunately, the specific structural diagram or further details are not provided in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. Its molecular weight is 310.353 , but other properties like melting point, boiling point, and density are not provided.Applications De Recherche Scientifique

Synthesis and Derivatives Formamide derivatives have been extensively studied for their utility in synthetic organic chemistry. For example, the synthesis of N-formyl morpholine highlights formamides' role in producing pharmaceutically valuable compounds, where N-formylmorpholine is appreciated for its chemical stability, non-toxicity, and utility as a green solvent in heterocyclic compound synthesis (Ghasemi, 2018). Furthermore, research on formyloxyacetoxyphenylmethane as an N-formylating reagent for amines, amino acids, and peptides demonstrates the versatility of formamide derivatives in facilitating a wide range of N-formylated products, crucial for pharmaceutical development (Chapman et al., 2017).

Catalysis and Reaction Mechanisms The catalytic properties of formamide derivatives are also of significant interest. The study on the aerobic oxidation of methanol over supported gold nanoparticles, leading to N-formylation of amines, showcases the potential of formamide derivatives in catalytic processes, offering a selective method for formamide production (Ishida & Haruta, 2009). Another study emphasizes the chemoselective reduction of isocyanates to formamides, a reaction facilitated by Schwartz reagent, highlighting formamides' roles in synthesizing functionalized organic compounds (Pace et al., 2016).

Advanced Materials and Nanotechnology In the realm of materials science, formamide derivatives have been implicated in the synthesis of nanomaterials and polymers. The work on Si Nanowire Bridges in Microtrenches, where formamide derivatives serve as precursors, underlines the utility of these compounds in integrating growth processes into device fabrication, demonstrating the impact of formamide derivatives on advancing nanotechnology (He et al., 2005).

Mécanisme D'action

The mechanism of action for “N-(3-Nitrophenyl)(phenylcyclopentyl)formamide” is not specified in the search results. This could be due to the compound’s use in various chemical syntheses, where its mechanism of action would depend on the specific reaction it’s involved in.

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c21-17(19-15-9-6-10-16(13-15)20(22)23)18(11-4-5-12-18)14-7-2-1-3-8-14/h1-3,6-10,13H,4-5,11-12H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYOQKLJDVXHHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-2-chloro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2731043.png)

![(1R,3S,5R)-2-azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B2731045.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)spiro[3.3]heptane-6-carboxylic acid](/img/structure/B2731047.png)

![N-(3-ethoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2731053.png)

![N-[2,2-Dimethyl-1-[3-(trifluoromethyl)phenyl]propyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2731057.png)

![1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2731062.png)

![(2-methoxypyridin-3-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2731063.png)